

Application Notes and Protocols for Cell-Based Assays Using DS44960156

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in various cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[2][3] This document provides detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of **DS44960156**.

MTHFD2 plays a key role in the synthesis of purines and thymidine by providing one-carbon units.[2] Its inhibition by **DS44960156** disrupts these essential processes, leading to impaired DNA replication and cell death in rapidly dividing cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for **DS44960156** and other relevant MTHFD2 inhibitors.

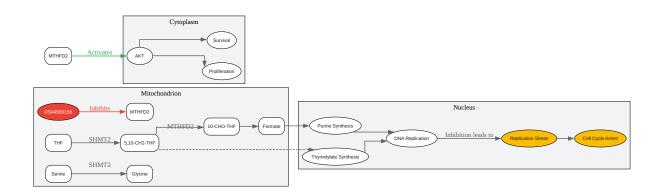


Compound	Target	IC50 (μM)	Cell Line	Assay Type	Reference
DS44960156	MTHFD2	1.6	-	Biochemical Assay	
MTHFD1	>30	-	Biochemical Assay		
MTHFD2	1.34	-	Enzymatic Activity		
DS18561882	MTHFD2	-	MDA-MB-231	Cell-based Activity (GI50)	
MTHFD1	0.57	-	Biochemical Assay		
LY345899	MTHFD2	0.663	-	Biochemical Assay	
MTHFD1	0.096	-	Biochemical Assay		_
TH9619	MTHFD1/2	0.047	-	Biochemical Assay	
MTHFD2-IN- 5	MTHFD2	0.066	MOLM-14	Proliferation (GI50)	

Signaling Pathway

The inhibition of MTHFD2 by **DS44960156** primarily impacts the mitochondrial one-carbon metabolism pathway, which is interconnected with other crucial cellular processes. MTHFD2 is involved in the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine and thymidylate synthesis. Disruption of this pathway can lead to replication stress and cell cycle arrest. Furthermore, studies have shown a link between MTHFD2 expression and the activation of signaling pathways like AKT, which promotes cell proliferation and survival.





Click to download full resolution via product page

Caption: MTHFD2 inhibition by **DS44960156** disrupts one-carbon metabolism.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol determines the effect of **DS44960156** on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

• Cancer cell lines (e.g., MCF-7, HCT116, A549)

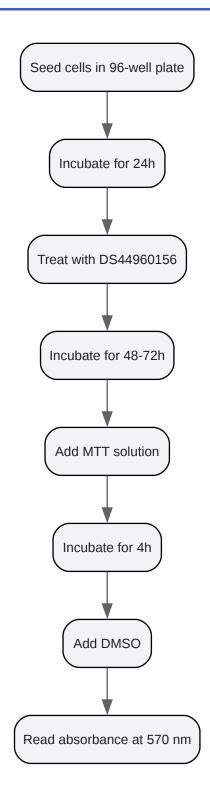


DS44960156

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
- Prepare serial dilutions of **DS44960156** in complete medium.
- Remove the medium from the wells and add 100 μL of the DS44960156 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 48-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- \bullet Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.





Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)



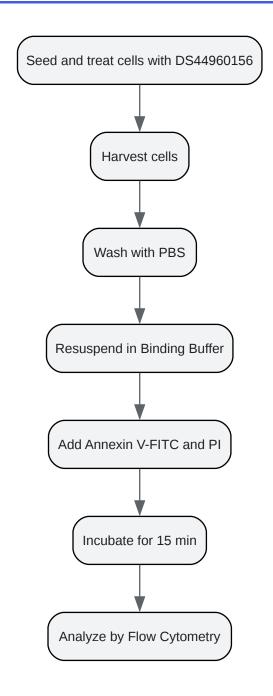
This assay quantifies the induction of apoptosis by **DS44960156**. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

Materials:

- Cancer cell lines
- DS44960156
- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with various concentrations of DS44960156 for 24-48 hours.
- Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).





Click to download full resolution via product page

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol assesses the effect of **DS44960156** on cell cycle progression. Inhibition of MTHFD2 can lead to a depletion of nucleotides required for DNA synthesis, causing cells to arrest in the S-phase or G2/M phase of the cell cycle.

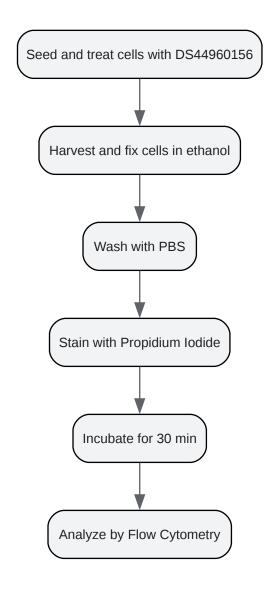


Materials:

- Cancer cell lines
- DS44960156
- 6-well plates
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

- Seed cells in 6-well plates and treat with **DS44960156** for 24 hours.
- Harvest the cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.





Click to download full resolution via product page

Caption: Workflow for cell cycle analysis by flow cytometry.

Replication Stress Assay (yH2AX Staining)

This assay measures the induction of DNA damage and replication stress, a known consequence of MTHFD2 inhibition. Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

Materials:

Cancer cell lines



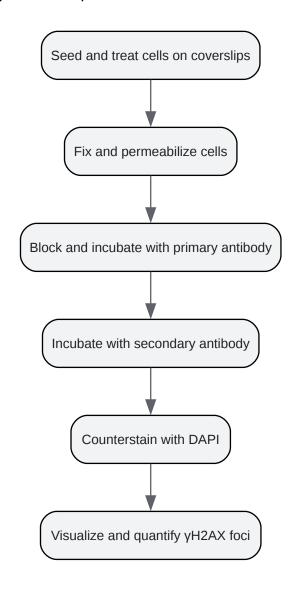
DS44960156

- Coverslips in 12-well plates
- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody against yH2AX
- Fluorescently labeled secondary antibody
- DAPI
- Fluorescence microscope

- Seed cells on coverslips in 12-well plates.
- Treat cells with **DS44960156** for 24 hours.
- Fix the cells with 4% PFA for 15 minutes.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate with the primary anti-yH2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the yH2AX foci using a fluorescence microscope.



· Quantify the number of yH2AX foci per cell.



Click to download full resolution via product page

Caption: Workflow for the yH2AX immunofluorescence assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays Using DS44960156]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2550576#cell-based-assay-methods-using-ds44960156]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com